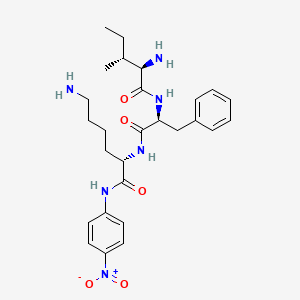

H-D-Ile-Phe-Lys-Pna

Vue d'ensemble

Description

H-D-Ile-Phe-Lys-Pna, also known as D-Isoleucyl-L-Phenylalanyl-L-Lysine p-nitroanilide, is a synthetic peptide substrate. It is widely used in biochemical research, particularly in the study of proteolytic enzymes such as plasmin and tryptase. This compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured to assess enzyme activity .

Applications De Recherche Scientifique

H-D-Ile-Phe-Lys-Pna is extensively used in various fields of scientific research:

Biochemistry: As a substrate for studying the activity of proteolytic enzymes such as plasmin and tryptase

Medicine: In the development of diagnostic assays for coagulation disorders and other conditions involving protease activity

Pharmacology: For screening potential inhibitors of proteolytic enzymes, aiding in drug discovery

Industrial Applications: In quality control processes for pharmaceutical products that involve protease activity

Analyse Biochimique

Biochemical Properties

H-D-Ile-Phe-Lys-Pna serves as a highly specific substrate for human plasmin, a serine protease involved in the fibrinolysis pathway . The compound interacts with plasmin by binding to its active site, allowing researchers to measure plasmin activity through the release of p-nitroaniline, which can be quantified spectrophotometrically . Additionally, this compound is cleaved by transmembrane tryptase, indicating its utility in studying various proteolytic enzymes .

Cellular Effects

This compound influences cellular processes by serving as a substrate for proteases that play critical roles in cell signaling and metabolism. For instance, the cleavage of this compound by plasmin can impact the regulation of fibrin degradation, affecting processes such as wound healing and tissue remodeling . The compound’s interaction with proteases can also modulate gene expression and cellular metabolism by influencing the availability of active enzymes and their substrates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with proteases like plasmin. The compound’s peptide sequence allows it to fit into the active site of plasmin, where it undergoes hydrolysis, releasing p-nitroaniline . This reaction not only serves as a measure of enzyme activity but also provides insights into the enzyme’s specificity and catalytic efficiency . The inhibition or activation of plasmin by this compound can lead to changes in gene expression and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable under specific storage conditions, typically at -20°C, but may degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the activity of this compound can decrease over time, impacting its effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for plasmin without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, potentially disrupting normal cellular functions and leading to adverse outcomes . Threshold effects have been observed, where the compound’s activity plateaus or decreases beyond a certain concentration .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis and fibrinolysis. The compound interacts with enzymes such as plasmin and transmembrane tryptase, which play roles in the degradation of fibrin and other proteins . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution can affect its localization and accumulation, influencing its activity and function . Studies have shown that this compound can accumulate in certain cellular compartments, impacting its availability for enzymatic reactions .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it interacts with proteases and other biomolecules . This localization can affect the compound’s activity and function, as well as its role in cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

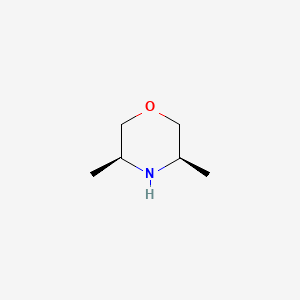

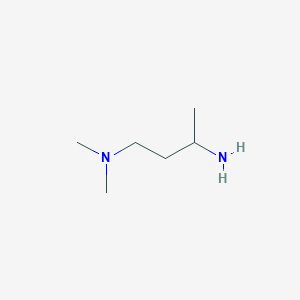

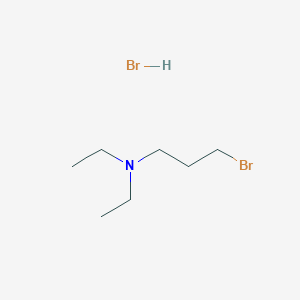

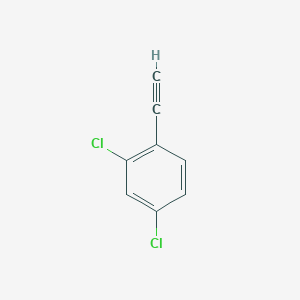

The synthesis of H-D-Ile-Phe-Lys-Pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required purity standards .

Analyse Des Réactions Chimiques

Types of Reactions

H-D-Ile-Phe-Lys-Pna primarily undergoes enzymatic cleavage reactions. The peptide bond between lysine and p-nitroaniline is hydrolyzed by specific proteolytic enzymes, releasing p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

Enzymes: Plasmin, tryptase, and other serine proteases.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer, typically at physiological pH (7.4).

Detection: The release of p-nitroaniline is monitored at 405 nm using a spectrophotometer

Major Products

The major product of the enzymatic reaction involving this compound is p-nitroaniline, which serves as a quantitative marker for enzyme activity .

Mécanisme D'action

H-D-Ile-Phe-Lys-Pna functions as a chromogenic substrate for proteolytic enzymes. Upon cleavage by the enzyme, the peptide bond between lysine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This release can be quantitatively measured, providing insights into the enzyme’s activity and kinetics .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-D-Ile-Phe-Lys-AMC: A fluorogenic substrate that releases 7-amino-4-methylcoumarin upon enzymatic cleavage.

H-D-Ile-Phe-Lys-pNA trifluoroacetate: A variant of this compound with a trifluoroacetate counterion.

H-D-Ile-Phe-Lys-βNA: A substrate that releases β-naphthylamine upon cleavage.

Uniqueness

This compound is unique due to its chromogenic properties, allowing for easy and quantitative measurement of enzyme activity through the release of p-nitroaniline. This makes it particularly valuable in diagnostic assays and research applications where precise quantification of protease activity is required .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O5/c1-3-18(2)24(29)27(36)32-23(17-19-9-5-4-6-10-19)26(35)31-22(11-7-8-16-28)25(34)30-20-12-14-21(15-13-20)33(37)38/h4-6,9-10,12-15,18,22-24H,3,7-8,11,16-17,28-29H2,1-2H3,(H,30,34)(H,31,35)(H,32,36)/t18-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVLFJQPHXESFM-IBURTVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

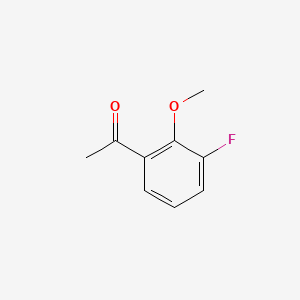

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)